molecular formula C12H16N6S2 B300361 3-Propan-2-ylsulfanyl-5-(3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine CAS No. 354127-93-8

3-Propan-2-ylsulfanyl-5-(3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine

Cat. No. B300361
CAS RN: 354127-93-8
M. Wt: 308.4 g/mol
InChI Key: USVNJNBODYXIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propan-2-ylsulfanyl-5-(3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Propan-2-ylsulfanyl-5-(3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is not fully understood. However, it is believed to exert its anti-cancer properties by inhibiting cell proliferation and inducing cell death. In agriculture, it works by inhibiting the growth of weeds by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Studies have shown that 3-Propan-2-ylsulfanyl-5-(3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine has no significant biochemical and physiological effects in humans and animals. However, it has been shown to have toxic effects on certain plant species.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Propan-2-ylsulfanyl-5-(3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential to interact with other compounds in the experimental setup.

Future Directions

For research on 3-Propan-2-ylsulfanyl-5-(3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine include the development of new anti-cancer drugs based on this compound, the optimization of its herbicidal properties, and the exploration of its potential applications in materials science. Additionally, further studies are needed to fully understand its mechanism of action and potential toxic effects on plants.

Synthesis Methods

The synthesis of 3-Propan-2-ylsulfanyl-5-(3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine involves the reaction of 3,5-diamino-1,2,4-triazine with 3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields the desired compound as a white solid.

Scientific Research Applications

3-Propan-2-ylsulfanyl-5-(3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-cancer properties and has been used in the development of anti-cancer drugs. In agriculture, it has been used as a herbicide and in materials science, it has been used in the development of new materials with unique properties.

properties

CAS RN

354127-93-8

Product Name

3-Propan-2-ylsulfanyl-5-(3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine

Molecular Formula

C12H16N6S2

Molecular Weight

308.4 g/mol

IUPAC Name

3-propan-2-ylsulfanyl-5-(3-propan-2-ylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine

InChI

InChI=1S/C12H16N6S2/c1-7(2)19-11-15-9(5-13-17-11)10-6-14-18-12(16-10)20-8(3)4/h5-8H,1-4H3

InChI Key

USVNJNBODYXIAS-UHFFFAOYSA-N

SMILES

CC(C)SC1=NC(=CN=N1)C2=CN=NC(=N2)SC(C)C

Canonical SMILES

CC(C)SC1=NC(=CN=N1)C2=CN=NC(=N2)SC(C)C

Origin of Product

United States

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